molecular formula C12H16 B568583 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha CAS No. 114028-43-2

2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha

Cat. No. B568583
CAS RN: 114028-43-2
M. Wt: 160.26
InChI Key: CUEVXBHHOPVSBW-KIFHWRLMSA-N
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Description

“2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha” is a chemical compound with the molecular formula C12H16 . It is listed in the chemical databases with CAS numbers 82110-70-1 and 114028-43-2 .


Synthesis Analysis

The synthesis of this compound involves the Pd-catalyzed cyclopropanation of 3a,4,7,7a-tetrahydro-1H-indene with diazomethane . This reaction unexpectedly affords mono and dicyclopropanation products in good yields. The cyclopentene double bond is approximately three times more reactive than the cyclohexene one .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current data . Further experimental analysis would be required to determine these properties.

Safety and Hazards

The safety information and hazard codes for this compound are not provided in the available data . It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

properties

CAS RN

114028-43-2

Molecular Formula

C12H16

Molecular Weight

160.26

InChI

InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2/t5-,6-,7+,8-,9+,10-,11-,12-/m0/s1

InChI Key

CUEVXBHHOPVSBW-KIFHWRLMSA-N

SMILES

C1C2C1C3C(C2)C4CC3C5C4C5

synonyms

2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-,4a-bta-,5a-alpha-)-(9CI)

Origin of Product

United States

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